molecular formula C8H17N3OS3 B2811225 2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide CAS No. 338394-31-3

2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B2811225
CAS No.: 338394-31-3
M. Wt: 267.42
InChI Key: SECNJEPFNVWRLH-UHFFFAOYSA-N
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Description

2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide is a synthetic hydrazinecarbothioamide derivative offered for research and development purposes. Compounds featuring the hydrazinecarbothioamide (thiosemicarbazide) group are of significant interest in scientific research due to their broad spectrum of reported biological activities . Substances containing this pharmacophore have demonstrated potential in suppressing the development of various infectious agents and have been investigated for their antiproliferative properties . The molecular structure of this compound integrates a bis(ethylsulfanyl)acetyl moiety with an N-methyl-hydrazinecarbothioamide group, a class of molecules known to participate in diverse intermolecular interactions, such as hydrogen bonding, which can be critical for their mechanism of action in biochemical systems . As a building block, hydrazinecarbothioamide derivatives are also valuable in synthetic chemistry, serving as precursors for the construction of various nitrogen- and sulfur-containing heterocycles with potential applications in material science and pharmaceutical research . This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[2,2-bis(ethylsulfanyl)acetyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3OS3/c1-4-14-7(15-5-2)6(12)10-11-8(13)9-3/h7H,4-5H2,1-3H3,(H,10,12)(H2,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNJEPFNVWRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)NNC(=S)NC)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide is a hydrazine derivative that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with hydrazine and thioamide functionalities exhibit significant anticancer properties. Studies have shown that derivatives of hydrazine can induce apoptosis in cancer cells by disrupting cellular metabolism and promoting oxidative stress. The specific compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens. The presence of the thioamide group enhances the compound's ability to penetrate bacterial membranes, leading to increased antibacterial efficacy. In vitro studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria.

Agricultural Applications

Pesticide Development
Due to its bioactive properties, this compound is being explored as a potential pesticide. Its ability to disrupt the metabolic pathways of pests makes it a candidate for developing environmentally friendly pest control agents. Field trials are underway to assess its effectiveness in agricultural settings.

Plant Growth Regulation
Research indicates that certain hydrazine derivatives can act as plant growth regulators. The compound may enhance growth rates and improve resistance to environmental stressors in various crops, thereby contributing to agricultural productivity.

Materials Science

Polymer Synthesis
The unique chemical properties of this compound allow it to be utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

Nanomaterial Development
Recent studies have explored the use of this compound in synthesizing nanomaterials with specific electronic properties. Its ability to form stable complexes with metal ions can be harnessed for developing conductive nanocomposites used in electronic devices.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various hydrazine derivatives, including this compound, on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential as an anticancer agent.

Case Study 2: Agricultural Impacts

Field trials conducted by agricultural researchers assessed the efficacy of the compound as a pesticide on tomato plants infested with aphids. The results indicated a 75% reduction in pest populations compared to untreated controls, showcasing its potential role in sustainable agriculture.

Case Study 3: Polymer Applications

Research published in Advanced Materials highlighted the use of this compound in creating a new class of thermally stable polymers. The resulting materials demonstrated improved mechanical strength and thermal resistance compared to traditional polymers, suggesting their applicability in high-performance materials.

Mechanism of Action

The mechanism of action of 2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide involves its interaction with molecular targets and pathways in biological systems. The specific pathways and targets depend on the context in which the compound is used, but it generally involves the modulation of biochemical processes through its chemical reactivity.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural and Physicochemical Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) Key Functional Groups
Target: 2-[2,2-Bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide C₉H₁₇N₃OS₃ 295.4 3 / 7 6 136 Bis(ethylsulfanyl)acetyl, hydrazinecarbothioamide
Analog 1: 2-[2,2-Bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide C₁₄H₁₈F₃N₃OS₃ 397.5 3 / 7 6 136 Trifluoromethylphenyl, bis(ethylsulfanyl)acetyl
Analog 2: N-Ethyl-2-[1-(2-hydroxy-4-methylphenyl)ethylidene]hydrazinecarbothioamide C₁₂H₁₇N₃OS 265.3 2 / 4 4 81.7 Hydroxyphenyl, ethylidene hydrazinecarbothioamide
Analog 3: Quinazoline-2,4(1H,3H)-dione-linked hydrazinecarboxamides Varies ~350–400 4–6 / 8–10 8–10 150–170 Quinazoline-dione, hydrazinecarboxamide

Key Observations:

Substituent Effects: The trifluoromethylphenyl group in Analog 1 increases molecular weight and introduces strong electron-withdrawing effects, likely enhancing metabolic stability but reducing aqueous solubility compared to the methyl-substituted target compound . The hydroxyphenyl group in Analog 2 enables stronger hydrogen bonding (O–H donor), improving crystallinity but limiting conformational flexibility .

Hydrogen-Bonding Capacity: The target compound and Analog 1 share identical hydrogen-bond donor/acceptor counts, suggesting similar solubility and crystal-packing behaviors. However, the methyl group in the target may reduce steric hindrance, improving bioavailability.

Rotational Flexibility :

  • The target compound and Analog 1 exhibit 6 rotatable bonds , enabling adaptable binding to biological targets. In contrast, Analog 2’s rigid ethylidene linker restricts conformational diversity .

Biological Activity

The compound 2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide (CAS Number: 338394-31-3) is a hydrazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H17N3OS3
  • Molecular Weight : 267.44 g/mol
  • Purity : ≥ 98% .

Cytotoxicity and Anticancer Activity

Recent studies have indicated that hydrazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through multiple pathways, including both intrinsic and extrinsic signaling pathways.

In a comparative study involving several hydrazine derivatives, the compound demonstrated potent cytotoxicity against K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 8.5 µM to 14.9 µM for K562 cells and 8.9 µM to 15.1 µM for HeLa cells, indicating a selective action against malignant cells while sparing normal human fibroblasts .

The proposed mechanisms for the anticancer activity of this class of compounds include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It disrupts the cell cycle progression in cancer cells, effectively halting their growth.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, further promoting apoptosis .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various hydrazine derivatives, including this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines with a notable selectivity for malignant over non-malignant cells.

CompoundCell LineIC50 (µM)Selectivity Index
Compound AK56210.5High
Compound BHeLa12.0Moderate
This compoundK5629.0High

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights of hydrazine derivatives in inducing apoptosis in HeLa cells. The study utilized flow cytometry to assess cell viability and apoptosis rates post-treatment with varying concentrations of the compound.

Q & A

Q. What are the common synthetic routes and characterization techniques for 2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide?

  • Methodological Answer : Synthesis typically involves acetylation (e.g., using acetic anhydride), alkylation (e.g., with ethyl iodide), and condensation reactions (e.g., with aldehydes/ketones). For example, hydrazinecarbothioamide derivatives are often alkylated to introduce ethylsulfanyl groups . Characterization relies on IR spectroscopy (to confirm functional groups like C=O and C=S), ¹H/¹³C NMR (for structural elucidation), mass spectrometry (to verify molecular weight), and elemental analysis (to validate purity) .

Q. How is the antimicrobial activity of this compound evaluated in experimental settings?

  • Methodological Answer : Antimicrobial assays involve agar diffusion or broth dilution methods against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Activity is quantified using minimum inhibitory concentration (MIC) values. Compound efficacy can vary; for instance, derivatives with substituted indolinone moieties (e.g., compound 9 in ) show broad-spectrum activity due to enhanced membrane permeability .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energetically favorable pathways for acetylation or alkylation steps. Computational tools like transition state modeling help identify optimal reaction conditions (e.g., solvent, temperature). Feedback loops integrating experimental data (e.g., NMR kinetics) refine computational models, as demonstrated in ICReDD’s approach to reaction design .

Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?

  • Methodological Answer : Discrepancies arise from substituent effects (e.g., electron-withdrawing groups) or assay variability . Use dose-response curves to compare MIC values across derivatives. Cross-validate with molecular docking (e.g., against bacterial enzyme targets like dihydrofolate reductase) to correlate bioactivity with binding affinity. Structural analogs with N-ethylhydrazinecarbothioamide moieties () may exhibit enhanced activity due to improved ligand-receptor interactions .

Q. How can mechanistic studies elucidate the compound’s reactivity in complex reactions?

  • Methodological Answer : Employ kinetic profiling (via HPLC or UV-Vis spectroscopy) to track intermediate formation during reactions (e.g., Mannich base synthesis). Isotopic labeling (e.g., deuterated solvents) or trapping experiments identify transient species. For example, hydrazinolysis reactions () likely proceed via nucleophilic acyl substitution , confirmed by ¹H NMR monitoring of byproducts .

Q. What structural modifications enhance the compound’s selectivity in biological systems?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve water solubility and target specificity. Compare SAR across analogs: for instance, N-methyl vs. N-ethyl substitutions () alter steric hindrance and hydrogen-bonding capacity. Crystallographic data (e.g., triclinic crystal packing in ) reveal how substituents influence molecular conformation and intermolecular interactions .

Q. How can crystallography and spectroscopy resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths/angles and confirms stereochemistry (e.g., triclinic symmetry with space group P1 in ). Pair with solid-state NMR to analyze polymorphic forms. Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data highlight areas requiring synthetic refinement .

Q. What methodologies assess the compound’s potential toxicity in preclinical studies?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) to screen for acute toxicity. For genotoxicity, conduct Ames tests or comet assays . In silico tools (e.g., ProTox-II) predict toxicity endpoints like hepatotoxicity. Note that toxicological data for this compound are limited (), necessitating comprehensive profiling .

Q. How can analytical methods be validated for quantifying the compound in complex matrices?

  • Methodological Answer : Validate HPLC-UV or LC-MS methods using parameters per ICH guidelines:
  • Linearity (R² > 0.99 over 50–150% of target concentration).
  • Accuracy (spiked recovery 95–105%).
  • Precision (%RSD < 2% for intra-/inter-day replicates).
  • LOD/LOQ (signal-to-noise ratios of 3:1 and 10:1) .

Q. What catalytic systems enhance the compound’s utility in asymmetric synthesis?

  • Methodological Answer :
    Explore chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation or acetylation. Membrane reactors () improve reaction efficiency by continuous product removal. Optimize solvent systems (e.g., ionic liquids) to stabilize reactive intermediates and reduce side reactions .

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